Octadecylamine hydrochloride

Descripción general

Descripción

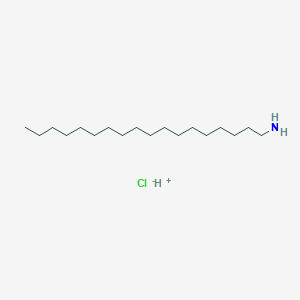

Octadecylamine hydrochloride is a chemical compound with the formula C18H40ClN. It is a derivative of octadecylamine, where the amine group is protonated to form a hydrochloride salt. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Octadecylamine hydrochloride can be synthesized through the reaction of octadecylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where octadecylamine is dissolved in water and hydrochloric acid is added dropwise. The reaction mixture is stirred until the formation of the hydrochloride salt is complete. The product is then filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The industrial production also focuses on optimizing reaction conditions to maximize yield and minimize production costs .

Análisis De Reacciones Químicas

Hydrolysis and pH-Dependent Behavior

In aqueous solutions, ODAHCl undergoes pH-dependent hydrolysis:

Hydrolysis Characteristics

-

Glacial acetic acid addition (0.5-2%) enhances aqueous stability by shifting equilibrium toward the protonated form

Surface Interactions and Corrosion Inhibition

ODAHCl demonstrates dual adsorption mechanisms on ferrous metals:

Mechanism Comparison

| Parameter | Physical Adsorption | Chemisorption |

|---|---|---|

| Driving Force | Electrostatic attraction | d-orbital coordination |

| Bond Strength | 5-10 kJ/mol | 40-800 kJ/mol |

| Temperature Dependence | Decreases with temperature | Increases with temperature |

| Protective Film | Monomolecular layer | Covalently bonded layer |

The chemisorption process involves nitrogen's lone pair coordinating with iron's d-orbitals:

This mechanism reduces corrosion rates by 78-92% in 1M HCl solutions at 200 ppm concentration .

Solvent Interactions

ODAHCl's solubility profile dictates its reaction environments:

Solubility Data

| Solvent | Solubility (g/100mL, 25°C) | Temperature Dependence |

|---|---|---|

| Water | <0.01 | Insoluble |

| Methanol | 12.4 | Increases to 18.9 at 60°C |

| Ethanol | 8.7 | Moderate temperature effect |

| Chloroform | 22.1 | Nearly temperature-independent |

The compound forms stable emulsions (40+ days) when combined with 3-5% glyceryl monooleate/decameric glycerin glycerate emulsifiers .

Anion Exchange Reactions

ODAHCl participates in ion-exchange processes with various anions:

Anion Affinity Series

-

(K = 1.8 × 10³)

-

(K = 9.2 × 10²)

-

(Reference)

-

(K = 4.1 × 10²)

This property enables its use in ion-selective membranes and surfactant formulations .

Experimental data confirms the compound's versatility across chemical synthesis, materials science, and industrial applications, with reaction pathways heavily influenced by its unique amphiphilic structure and charge distribution.

Aplicaciones Científicas De Investigación

Biomedical Applications

Drug Delivery Systems:

ODA has been investigated for its potential in drug delivery systems, particularly for encapsulating hydrophobic drugs within lipid nanoparticles. Research indicates that ODA can improve drug stability and release profiles, enhancing therapeutic efficacy .

Biomaterials:

In biomedical research, ODA is used to functionalize surfaces of biomaterials to promote cell adhesion and proliferation. Studies have shown that ODA-modified surfaces can significantly enhance the biocompatibility of implants .

Materials Science

Surface Functionalization:

ODA is employed to modify the surfaces of carbon nanomaterials such as graphene oxide and carbon nanotubes. This modification enhances their properties for applications in nanocomposite materials and sensors .

Monolayer Formation:

Research has demonstrated that ODA can form stable monolayers on substrates like gold and mica. These monolayers are useful in studies of adsorption phenomena and can serve as templates for further functionalization .

Environmental Applications

Flotation Agents:

ODA is utilized as a flotation agent in mineral processing, particularly in the extraction of potassium chloride. Studies indicate that ODA enhances nucleation rates during crystallization processes, improving yield and purity .

Corrosion Inhibition:

In the oil and gas industry, ODA serves as a corrosion inhibitor in drilling fluids. Its ability to form protective films on metal surfaces helps prevent corrosive damage during extraction processes .

Industrial Applications

Textile Industry:

In textile manufacturing, ODA is used as an antistatic agent and softener, improving the handling characteristics of synthetic fibers .

Asphalt Formulations:

ODA enhances the adhesion properties of asphalt materials, making it valuable in road construction and maintenance .

Case Studies

Mecanismo De Acción

The mechanism of action of octadecylamine hydrochloride is primarily based on its surfactant properties. It can reduce surface tension and form micelles, which are useful in various applications such as emulsification and solubilization. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of stable emulsions and dispersions .

Comparación Con Compuestos Similares

Similar Compounds

Stearylamine: Similar structure but without the hydrochloride group.

Hexadecylamine: Shorter carbon chain compared to octadecylamine.

Dodecylamine: Even shorter carbon chain, leading to different physical properties.

Uniqueness

Octadecylamine hydrochloride is unique due to its long carbon chain and the presence of the hydrochloride group, which enhances its solubility in water and its effectiveness as a surfactant. This makes it particularly useful in applications requiring high surface activity and stability .

Actividad Biológica

Octadecylamine hydrochloride (ODAHCl), also known as stearylamine hydrochloride, is a long-chain aliphatic amine with a molecular formula of C₁₈H₄₀ClN. This compound is characterized by its white crystalline powder form at room temperature and exhibits unique biological activities primarily due to its surfactant properties. This article delves into the biological activity of ODAHCl, summarizing research findings, applications, and potential implications in various fields.

ODAHCl is synthesized through the reaction of octadecylamine with hydrochloric acid. The resulting compound is largely insoluble in water but soluble in organic solvents like ethanol and chloroform, which enhances its utility in various formulations. Its amphiphilic nature allows it to interact effectively with both polar and nonpolar substances, making it a candidate for applications in material science and analytical chemistry .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Surfactant Properties : ODAHCl acts as a surfactant, stabilizing emulsions and enhancing the solubility of various compounds in formulations. This property is particularly valuable in pharmaceutical and cosmetic applications, where stable emulsions are critical.

- Toxicity and Safety : While ODAHCl exhibits mild toxicity compared to many lower-grade amines, it can cause skin irritation upon contact. Proper handling procedures are recommended to mitigate exposure risks .

- Corrosion Inhibition : The compound has been studied for its effectiveness as a corrosion inhibitor, particularly in protecting metal surfaces from oxidative damage .

1. Flotation Kinetics in Mineral Processing

A study investigated the role of ODAHCl as a collector in the flotation process for separating sylvite from halite. The research demonstrated that increasing ODAHCl dosage significantly enhanced the flotation rate of both minerals, with halite showing a markedly faster flotation rate compared to sylvite. This finding suggests that ODAHCl can be effectively utilized in mineral processing to improve separation efficiency .

2. Nanoengineered Anticoagulants

Recent research focused on developing a nanoengineered low-molecular-weight heparin (LMWH) conjugated with octadecylamine. This conjugate (LMHO) exhibited prolonged anticoagulant effects while maintaining high activity levels. The study highlighted the self-assembly capabilities of LMHO into nanoparticles that circulate effectively in the bloodstream, suggesting potential applications in therapeutic settings .

3. Colloidal Properties

Research on the colloidal properties of ODAHCl revealed its effectiveness as a collector in various saturated salt solutions. The study provided insights into how ODAHCl interacts with different ionic environments, impacting its performance as a flotation agent .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound better, a comparison with other similar compounds is presented below:

| Compound Name | Structure Type | Solubility | Unique Properties |

|---|---|---|---|

| Hexadecylamine | Primary Amine | Insoluble in water | Shorter carbon chain; used in similar applications |

| Dodecylamine | Primary Amine | Insoluble in water | Exhibits different surfactant properties |

| Octadecanamide | Amide | Slightly soluble | Contains an amide group; different reactivity |

| Tetradecyltrimethylammonium bromide | Quaternary Ammonium | Soluble in water | Used primarily as a surfactant and antimicrobial agent |

Propiedades

IUPAC Name |

octadecan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYJXPUAFDFIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883759 | |

| Record name | 1-Octadecanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838-08-0 | |

| Record name | Octadecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3V50Q0SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.